Dimethyl-1,3-thiazol-5-amine dihydrochloride
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Overview
Description
Dimethyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes this compound, involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one sulfur and one nitrogen atom . The molecular weight of this compound is 201.11 .Chemical Reactions Analysis
Thiazoles, including this compound, are basic scaffolds found in many natural compounds. They have wide applications in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 201.11 . The compound is used for research purposes .Scientific Research Applications
Chemical Synthesis and Reactivity
Thiazole derivatives have been extensively explored for their unique reactivity and potential in synthesizing a variety of complex molecules. For instance, the anomalous one-pot transformation of thiazolidine derivatives into 2,4-diamino-s-triazines highlights the reactivity of thiazole compounds under specific conditions, offering pathways for creating compounds with potentially novel properties (Tanaka et al., 1994). Similarly, the synthesis of dihydrothiophenes or spirocyclic compounds through domino reactions of 1,3-thiazolidinedione showcases the versatility of thiazole scaffolds in generating structurally diverse molecules, which can have implications for materials science and pharmaceutical development (Sun et al., 2009).
Biological Activities and Applications
Thiazole derivatives have demonstrated significant biological activities, underscoring their potential in drug discovery and medicinal chemistry. The evaluation of N‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine derivatives for anti-inflammatory activity reveals their capability as direct 5‐Lipoxygenase inhibitors, which could lead to new treatments for inflammation-related diseases (Suh et al., 2012). This discovery is a testament to the importance of thiazole derivatives in exploring new therapeutic agents.
Corrosion Inhibition
The study on thiazoles as corrosion inhibitors of copper highlights another practical application of thiazole derivatives. The synthesized thiazoles displayed effective corrosion inhibition, suggesting their potential in protecting metals from corrosion, which is crucial for industrial applications (Farahati et al., 2019).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Future Directions
The future directions of research on Dimethyl-1,3-thiazol-5-amine dihydrochloride could involve further exploration of its pharmaceutical and biological activities. Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could also be a potential area of research .
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-3-5(6)8-4(2)7-3;;/h6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECQHFVYHZKQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-37-6 |
Source
|
Record name | dimethyl-1,3-thiazol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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